molecular formula C17H34Sn B15465592 Tributyl(cyclopent-2-EN-1-YL)stannane CAS No. 58655-77-9

Tributyl(cyclopent-2-EN-1-YL)stannane

Cat. No.: B15465592
CAS No.: 58655-77-9
M. Wt: 357.2 g/mol
InChI Key: YNNXRAVLQYPDLR-UHFFFAOYSA-N
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Description

Tributyl(cyclopent-2-en-1-yl)stannane (CAS 58655-77-9) is an organotin compound with the molecular formula C17H34Sn and a molecular weight of 357.16 g/mol . This reagent belongs to the class of allylstannanes, which are valuable building blocks in synthetic organic chemistry for stereoselective carbon-carbon bond formation . A key research application involves its reaction with α,β-unsaturated acyliron complexes to form cyclopentane derivatives with high stereoselectivity . This [3+2] cycloaddition process is a powerful method for constructing complex five-membered carbocyclic structures, which are core motifs in many natural products and biologically active molecules . The resulting adduct contains both an acyliron and a tributyltin functionality, each of which can be further transformed into other useful groups, such as esters or alcohols, allowing for versatile downstream modification of the cyclopentane core . Researchers value this compound for its role in efficient, stereocontrolled synthetic pathways. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary applications. Proper handling procedures should be followed for organometallic compounds.

Properties

CAS No.

58655-77-9

Molecular Formula

C17H34Sn

Molecular Weight

357.2 g/mol

IUPAC Name

tributyl(cyclopent-2-en-1-yl)stannane

InChI

InChI=1S/C5H7.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H,4-5H2;3*1,3-4H2,2H3;

InChI Key

YNNXRAVLQYPDLR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CCC=C1

Origin of Product

United States

Comparison with Similar Compounds

Industrial and Research Relevance

  • Catalysis : Allylic stannanes like Tributyl(prop-1-en-2-yl)stannane are preferred in large-scale industrial processes due to their commercial availability and predictable reactivity .
  • Stereoselective Synthesis : Cyclopentenyl and α-alkoxyallylic stannanes (e.g., the compound in ) are critical in academic research for accessing enantiomerically pure diols and polyols .

Q & A

Basic Questions

Q. How can researchers synthesize and structurally characterize Tributyl(cyclopent-2-en-1-yl)stannane?

  • Methodology :

  • Synthesis : The compound is typically prepared via transmetallation or Stille coupling reactions. For example, reacting cyclopent-2-en-1-yl lithium with tributyltin chloride under inert conditions (e.g., argon atmosphere) yields the target stannane .
  • Characterization : Confirm structure using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify cyclopentenyl protons (δ ~5.5–6.0 ppm for vinyl protons) and tributyltin groups (δ ~0.8–1.6 ppm for Sn-CH2_2 signals). High-resolution mass spectrometry (HRMS) can validate molecular weight .

Q. What safety protocols are critical for handling organotin compounds like this compound?

  • Guidelines :

  • Use fume hoods, nitrile gloves, and lab coats to prevent dermal exposure.
  • Store in airtight containers under inert gas (argon/nitrogen) to avoid hydrolysis or oxidation .
  • Dispose of waste via certified hazardous waste protocols due to organotin toxicity .

Q. What analytical methods ensure purity and quality control of organotin reagents?

  • Procedure :

  • Liquid Chromatography (LC) : Use a C18 column with mobile phases like acetonitrile/water (70:30 v/v) and UV detection at 254 nm. System suitability tests (e.g., resolution ≥2.0 between stannane and impurities) are critical .
  • Data Table :
ParameterCondition
ColumnC18, 4.6 × 150 mm, 5 µm
Mobile PhaseAcetonitrile/water (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Retention Time~8–10 minutes (stannane peak)
System SuitabilityResolution ≥2.0
Based on USP methods for analogous organotin compounds

Advanced Research Questions

Q. How does this compound participate in stereoselective cross-coupling reactions?

  • Mechanistic Insight :

  • In Stille couplings, the stannane transfers the cyclopentenyl group to palladium catalysts (e.g., Pd(PPh3_3)4_4), forming transient Pd(II) intermediates. The reaction’s stereochemical outcome depends on ligand choice and solvent polarity. For example, DMF enhances transmetallation efficiency compared to THF .
  • Case Study : A 2023 study demonstrated >90% yield in synthesizing cyclopentenyl-functionalized fluorophores using Pd-catalyzed couplings with this stannane .

Q. How can diastereoselectivity be controlled in reactions involving chiral organotin reagents?

  • Strategy :

  • Use chiral ligands (e.g., BINAP) or enantiopure substrates to direct stereochemistry. For example, (S)-configured stannanes paired with aldehydes yield syn-1,2-diols via chelation control .
  • Optimization : Adjust reaction temperature (−78°C to 25°C) and solvent (e.g., dichloromethane vs. toluene) to modulate selectivity .

Q. How do researchers identify and quantify trace impurities in organotin compounds?

  • Analytical Workflow :

  • LC-MS/MS : Detect impurities (e.g., tributyltin oxide) at ppm levels using gradient elution (10%–90% acetonitrile over 20 minutes) and tandem mass spectrometry .
  • Validation : Establish limits of detection (LOD < 0.1%) and quantification (LOQ < 0.3%) per ICH guidelines .

Q. What factors influence the stability of this compound under reaction conditions?

  • Key Variables :

  • Solvent : Hydrolytic degradation accelerates in protic solvents (e.g., methanol) but is negligible in anhydrous THF or toluene .
  • Light/Temperature : Store in amber vials at −20°C to prevent radical-mediated decomposition. Thermal stability tests (TGA/DSC) show decomposition onset at ~150°C .

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